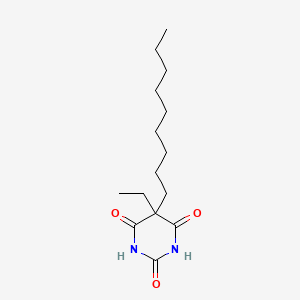

5-Nonyl-5-ethylbarbituric acid

Beschreibung

5-Nonyl-5-ethylbarbituric acid is a hypothetical barbituric acid derivative featuring a nonyl (C₉H₁₉) and ethyl (C₂H₅) substituent at the 5th position of the pyrimidinetrione core. Barbituric acid derivatives are historically significant as central nervous system depressants, with their pharmacological activity heavily influenced by substituent hydrophobicity, stereochemistry, and electronic effects .

Eigenschaften

CAS-Nummer |

64810-91-9 |

|---|---|

Molekularformel |

C15H26N2O3 |

Molekulargewicht |

282.38 g/mol |

IUPAC-Name |

5-ethyl-5-nonyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H26N2O3/c1-3-5-6-7-8-9-10-11-15(4-2)12(18)16-14(20)17-13(15)19/h3-11H2,1-2H3,(H2,16,17,18,19,20) |

InChI-Schlüssel |

KMXPZGOJCXKDSG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1(C(=O)NC(=O)NC1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonyl-5-ethylbarbituric acid typically involves the condensation of a substituted malonic ester with urea in dry absolute ethanol, using sodium ethoxide as the base . This method is similar to the preparation of other barbituric acid derivatives, where the appropriate alkyl or aryl groups are introduced through the malonic ester.

Industrial Production Methods

Industrial production of 5-Nonyl-5-ethylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nonyl-5-ethylbarbituric acid can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Nonyl-5-ethylbarbituric acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of 5-Nonyl-5-ethylbarbituric acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-Nonyl-5-ethylbarbituric acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Nonyl-5-ethylbarbituric acid involves its interaction with specific molecular targets and pathways. Like other barbiturates, it acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing synaptic inhibition and producing sedative and anticonvulsant effects . The compound binds to a site on the GABA receptor-chloride channel complex, increasing the flow of chloride ions into neurons and stabilizing their membrane potential .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 5-Nonyl-5-ethylbarbituric acid and its analogs:

*Hypothetical calculation based on substituents.

†Predicted based on alkyl-substituted analogs .

Key Observations:

- Lipophilicity: The nonyl group in 5-Nonyl-5-ethylbarbituric acid significantly increases lipophilicity compared to shorter-chain analogs (e.g., 5-butyl-5-ethyl), likely enhancing blood-brain barrier penetration but reducing aqueous solubility .

- pKa : Alkyl substituents (e.g., ethyl, butyl) typically result in pKa values between 7.4–7.8, as seen in 5-ethyl-5-phenylbarbituric acid (pKa = 7.48) . This ionization profile affects bioavailability and protein binding.

- Melting Points : Longer alkyl chains (e.g., isopentyl in amobarbital) correlate with higher melting points due to stronger van der Waals interactions .

CYP2B Induction and Hepatocarcinogenesis

- Amobarbital (5-ethyl-5-isopentyl) and 5-butyl-5-ethylbarbituric acid exhibit moderate CYP2B induction, a cytochrome P450 enzyme linked to hepatocarcinogenesis promotion. However, their promoting activity is weaker than phenobarbital, a long-acting barbiturate .

- 5-Ethyl-5-phenylbarbituric acid shows negligible CYP2B induction and minimal promoting activity, highlighting the reduced efficacy of aryl-substituted derivatives .

- However, prolonged half-life due to lipophilicity could enhance accumulation in tissues .

Metabolic Pathways

- 5-(p-Toluyl)-5-ethylbarbituric acid undergoes oxidation of the aromatic methyl group to carboxylic acid derivatives, excreted via bile . For 5-Nonyl-5-ethyl, β-oxidation of the nonyl chain is plausible, generating shorter-chain metabolites with unknown activity .

Crystal Structure and Solubility

- 5-Ethylbarbituric acid crystallizes in monoclinic systems, with hydrogen bonding networks influencing solubility . Larger substituents (e.g., nonyl) likely disrupt these networks, reducing crystallinity and enhancing solubility in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.